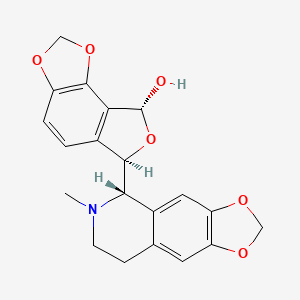
Corytensine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Corytensine is a natural product found in Corydalis ochotensis with data available.
Applications De Recherche Scientifique
Cardiovascular Effects
Research has shown that compounds derived from Rhizoma Corydalis, which includes tetrahydropalmatine (THP), a key ingredient similar to Corytensine, demonstrate significant cardiovascular effects. These compounds are known for their vasorelaxant and antihypertensive properties. A study by Qu et al. (2015) indicated that both Rhizoma Corydalis extract and THP induced vasodilation in an endothelium-dependent and independent manner, implicating the involvement of the NO/cGMP signaling pathway and VDCC blockade (Qu et al., 2015).
Neurological Applications
Corydalis alkaloids have been studied for their potential in treating neurological disorders. For example, corynoxine, an alkaloid isolated from a related plant, has shown neuroprotective effects in models of Parkinson’s disease. Chen et al. (2021) demonstrated that corynoxine enhances the degradation of α-synuclein and reduces neuroinflammation, suggesting its potential in Parkinson’s disease treatment (Chen et al., 2021).
Anti-addiction Potential
Corydaline and l-tetrahydropalmatine, other Corydalis-derived compounds, have shown promise in treating opioid addiction. Jiang et al. (2020) reported that these compounds significantly inhibited the acquisition and expression of morphine-induced conditioned place preference in rats, suggesting their therapeutic potential in preventing and treating opioid abuse (Jiang et al., 2020).
Gastrointestinal Effects
In terms of gastrointestinal applications, corydaline from Corydalis tuber demonstrated prokinetic and gastric-relaxing effects in an animal model. Lee et al. (2010) found that corydaline significantly accelerated gastric emptying and improved delayed gastric emptying, indicating its potential use in treating functional dyspepsia (Lee et al., 2010).
Dopamine Receptor Antagonism
Wu et al. (2018) identified several alkaloids from Corydalis yanhusuo, closely related to this compound, as dopamine D1 receptor antagonists. This discovery supports the traditional use of Corydalis in Chinese medicine for treating drug addiction and pain, as these effects are closely related to dopamine receptor activity (Wu et al., 2018).
Propriétés
Numéro CAS |
119565-26-3 |
|---|---|
Formule moléculaire |
C7H7N3O |
Poids moléculaire |
0 |
Synonymes |
Corytensine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2H2]GIBBERELLIN A1](/img/no-structure.png)
![methyl 5-bromo-10-hydroxy-8-methyl-3,11-dioxo-1H-oxepino[4,3-b]chromene-1-carboxylate](/img/structure/B1168491.png)